Dichlofluanid

Description

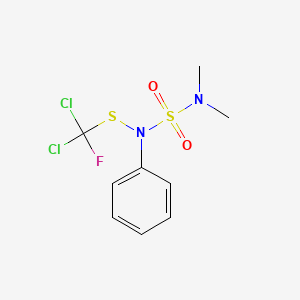

Structure

3D Structure

Properties

IUPAC Name |

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURGXGVFSMYFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041851 | |

| Record name | Dichlofluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Dichlofluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C). | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C | |

| Record name | Dichlofluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER, White, crystalline powder | |

CAS No. |

1085-98-9 | |

| Record name | Dichlofluanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlofluanid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOFLUANID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlofluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlofluanid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOFLUANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A92XU36Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-105.6 °C | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dichlofluanid chemical structure and properties

An In-depth Technical Guide to Dichlofluanid: Chemical Structure, Properties, and Analysis

Introduction

Dichlofluanid, known by the IUPAC name N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-phenylsulfuric diamide, is a broad-spectrum fungicide.[1][2] First introduced in 1964 by Bayer, it has been utilized in agriculture to protect a variety of fruits, vegetables, and ornamental plants from fungal diseases such as apple scab, gray mold, and downy mildew.[1] It also serves as a wood preservative.[1][3] Dichlofluanid is a member of the sulfamide class of compounds and is functionally related to sulfamide.[3] While historically significant, its use in the European Union is no longer approved for plant protection products.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies.

Chemical Identity and Structure

Dichlofluanid is an organochlorine and organofluorine compound.[3] Its chemical identity is defined by various standard identifiers.

Chemical Structure:

Table 1: Chemical Identification of Dichlofluanid

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-{[Dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-phenylsulfuric diamide | [1][2] |

| CAS Number | 1085-98-9 | [1][5][6] |

| EC Number | 214-118-7 | [4] |

| Molecular Formula | C₉H₁₁Cl₂FN₂O₂S₂ | [1][5][7] |

| SMILES String | CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | [3] |

| InChI Key | WURGXGVFSMYFCG-UHFFFAOYSA-N | [5][6] |

| Synonyms | Euparen, Elvaron, BAY 47531 |[1][2][5] |

Physicochemical Properties

Dichlofluanid is a white, crystalline powder.[3][4][8] It is sensitive to light, though discoloration does not reportedly affect its biological activity.[3][9] It is stable in acidic media but decomposes in alkaline conditions.[3][9]

Table 2: Physicochemical Properties of Dichlofluanid

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 333.22 g/mol | [1][7] |

| Melting Point | 105–106 °C | [1][2][7] |

| Density | 1.55 g/cm³ | [1] |

| Vapor Pressure | 1.57 x 10⁻⁷ mm Hg (at 25 °C) | [3] |

| Water Solubility | 1.3 mg/L (at 20 °C) | [2][3] |

| Organic Solvent Solubility | Dichloromethane: >200 g/LToluene: 145 g/LXylene: 70 g/LMethanol: 15 g/LIsopropanol: 10.6 g/LHexane: 2.6 g/L | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.7 | [2] |

| Hydrolytic Half-life (DT₅₀) at 22 °C | >15 days (pH 4)>18 hours (pH 7)<10 minutes (pH 9) |[3] |

Toxicological Profile

Dichlofluanid exhibits low mammalian toxicity via oral ingestion but can act as a skin sensitizer.[2][3]

Table 3: Toxicological Data for Dichlofluanid

| Parameter | Value | Species | Source(s) |

|---|---|---|---|

| LD₅₀ (Oral) | 2500 mg/kg | Rat | [1] |

| LD₅₀ (Oral) | 4630 mg/kg | Rat | [3] |

| LD₅₀ (Oral) | 1905 mg/kg | Mouse | [3] |

| LD₅₀ (Oral) | 805 mg/kg | Guinea Pig | [3] |

| LD₅₀ (Dermal) | > 5000 mg/kg | Rat | [2] |

| LC₅₀ (Inhalation) | 300 mg/m³ (4h) | Rat | [3] |

| Acceptable Daily Intake (ADI) | 0.3 mg/kg bw/day | Human (JMPR 1983) | [3] |

| Hazard Classifications | Acute Toxicity 4 (Inhalation), Skin Sensitizer 1, Eye Irritant 2, Aquatic Acute 1 | | |

Experimental Protocols: Residue Analysis

The determination of Dichlofluanid residues in environmental or agricultural samples is crucial for regulatory and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for this purpose.[3][10]

Detailed Methodology: GC-MS Analysis of Dichlofluanid in Vegetable Matrices

This protocol is a representative example based on established methods for pesticide residue analysis.[11]

1. Objective: To quantify Dichlofluanid residues in vegetable samples using dispersive solid-phase extraction (d-SPE) followed by GC-MS analysis.

2. Materials and Reagents:

-

Dichlofluanid analytical standard (≥99% purity)

-

Acetone (pesticide residue grade)

-

Acetonitrile (pesticide residue grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB)

-

Homogenizer

-

Centrifuge

-

GC-MS system with an appropriate capillary column (e.g., HP-5MS)

3. Standard Preparation:

-

Prepare a stock solution of Dichlofluanid (e.g., 1000 µg/mL) in acetone.

-

Create a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with acetone.

4. Sample Preparation (QuEChERS-based d-SPE):

-

Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add appropriate salting-out agents (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

-

Seal the tube and shake vigorously for 1-2 minutes.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

-

Add d-SPE sorbents. The choice of sorbents depends on the matrix; for a typical green vegetable, this may include 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB.[11] PSA removes organic acids and sugars, while GCB removes pigments.[11]

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for GC-MS analysis. Transfer it to an autosampler vial.

5. GC-MS Analysis:

-

Injection: Inject 1 µL of the final extract into the GC-MS.

-

GC Conditions (Example):

-

Inlet: Splitless mode, 250 °C

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

-

Oven Program: Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for Dichlofluanid.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

6. Data Analysis:

-

Identify Dichlofluanid in the sample chromatogram by comparing its retention time with that of a known standard.

-

Quantify the concentration using a calibration curve constructed from the peak areas of the working standards.

Visualizations

Logical Relationship Diagram

This diagram illustrates the classification, applications, and primary effects of Dichlofluanid.

Caption: Logical overview of Dichlofluanid's classification and applications.

Experimental Workflow Diagram

This diagram outlines the key steps in the GC-MS analytical workflow for determining Dichlofluanid residues in vegetable samples.

Caption: Workflow for Dichlofluanid residue analysis using GC-MS.

References

- 1. Dichlofluanid - Wikipedia [en.wikipedia.org]

- 2. Dichlofluanid (Ref: BAY 47531) [sitem.herts.ac.uk]

- 3. Dichlofluanid | C9H11Cl2FN2O2S2 | CID 14145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dichlofluanid – Wikipedia [de.wikipedia.org]

- 5. Dichlofluanid [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Dichlofluanid (CAS 1085-98-9) - High Purity Analytical Standard at Best Price [nacchemical.com]

- 8. DICHLOFLUANID CAS#: 1085-98-9 [amp.chemicalbook.com]

- 9. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]

- 10. Dichlofluanid [drugfuture.com]

- 11. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Dichlofluanid Synthesis and Impurity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid, chemically known as N-((dichlorofluoromethyl)thio)-N',N'-dimethyl-N-phenylsulfamide, is a broad-spectrum fungicide with protective action. It is utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. This technical guide provides an in-depth overview of the synthesis pathway of Dichlofluanid, a detailed analysis of potential impurities that may arise during its production, and the analytical methodologies for their detection and quantification. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in the development, manufacturing, and quality control of Dichlofluanid.

Synthesis Pathway

The commercial synthesis of Dichlofluanid is a two-step process that involves the formation of a sulfamide intermediate followed by its reaction with a sulfenyl chloride.

Step 1: Synthesis of N,N-dimethyl-N'-phenylsulfamide

The first step is the synthesis of the key intermediate, N,N-dimethyl-N'-phenylsulfamide. A common industrial method involves the reaction of N,N-dimethylamine hydrochloride with 4-chloro-nitrobenzene in the presence of a base, followed by reduction of the nitro group and subsequent reaction with a sulfamoyl chloride. A more direct laboratory-scale synthesis involves the reaction of aniline with N,N-dimethylsulfamoyl chloride in the presence of a base like pyridine or triethylamine to scavenge the hydrochloric acid byproduct.

Step 2: Synthesis of Dichlofluanid

The final step in the synthesis of Dichlofluanid involves the reaction of N,N-dimethyl-N'-phenylsulfamide with dichlorofluoromethanesulphenyl chloride. This reaction is typically carried out in an aprotic solvent.

The overall synthesis pathway can be visualized as follows:

Potential Impurities

Impurity profiling is a critical aspect of chemical manufacturing, ensuring the safety and efficacy of the final product. Impurities in Dichlofluanid can originate from starting materials, intermediates, byproducts of the synthesis, and degradation products.

1. Starting Material and Intermediate-Related Impurities:

Impurities present in the starting materials or formed during the synthesis of the intermediate can carry over to the final product.

| Impurity Name | Chemical Structure | Potential Source |

| Aniline | C₆H₅NH₂ | Unreacted starting material from Step 1. |

| 4-Chloroaniline | ClC₆H₄NH₂ | An impurity in the aniline starting material. |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | Potential byproduct from the synthesis of N,N-dimethyl-N'-phenylsulfamide. |

| Diphenylamine | (C₆H₅)₂NH | A known impurity in industrial-grade aniline. |

2. Process-Related Impurities (Byproducts):

These impurities are formed concomitantly with Dichlofluanid during the synthesis process.

| Impurity Name | Chemical Structure | Potential Formation Pathway |

| N,N-Dimethyl-N'-phenylsulfamide (DMSA) | C₈H₁₂N₂O₂S | Unreacted intermediate from Step 2. |

| Bis(N,N-dimethyl-N'-phenylsulfamoyl)sulfide | C₁₆H₂₂N₄O₄S₃ | Potential side reaction between the intermediate and a sulfur-containing species. |

| Halogenated Analogues | e.g., C₉H₁₁Cl₃N₂O₂S₂ | Impurities in the dichlorofluoromethanesulphenyl chloride starting material (e.g., trichloromethanesulfenyl chloride) can lead to the formation of analogues with different halogen substitutions.[1] |

3. Degradation Impurities:

Dichlofluanid can degrade under certain conditions, leading to the formation of impurities.

| Impurity Name | Chemical Structure | Formation Condition |

| N,N-Dimethyl-N'-phenylsulfamide (DMSA) | C₈H₁₂N₂O₂S | Hydrolysis of Dichlofluanid. This is a major degradation product. |

| 2-chloro-2-fluoro-7-phenyl-3,4-dithia-2-aza-7-thiaheptane 7,7-dioxide | C₁₀H₁₂ClFN₂O₂S₃ | Potential rearrangement or further reaction product of degradation. |

The formation of the primary degradation product, DMSA, is a key consideration in the stability and analysis of Dichlofluanid.

Experimental Protocols

Detailed experimental protocols for the synthesis and impurity analysis are crucial for reproducible results.

Synthesis of N,N-dimethyl-N'-phenylsulfamide (General Laboratory Procedure):

-

To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a tertiary amine base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of N,N-dimethylsulfamoyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC) (General Method):

A reversed-phase HPLC method is suitable for the separation and quantification of Dichlofluanid and its non-volatile impurities.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the technical grade Dichlofluanid in acetonitrile to a concentration of approximately 1 mg/mL.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS) (General Method):

GC-MS is a powerful technique for the identification of volatile impurities and degradation products.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode at 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 min.

-

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Scan Range: 40-450 amu.

-

Sample Preparation: Dissolve the technical grade Dichlofluanid in a suitable solvent like acetone or toluene.

Data Presentation

The following table summarizes the key quantitative data related to the analysis of Dichlofluanid and its impurities.

| Parameter | HPLC Method | GC-MS Method |

| Limit of Detection (LOD) | Typically in the range of 0.01-0.05% for known impurities. | Dependent on the specific impurity, can be in the low ppm range. |

| Limit of Quantification (LOQ) | Typically in the range of 0.05-0.1% for known impurities. | Dependent on the specific impurity, can be in the mid to high ppm range. |

| Relative Retention Time (RRT) of DMSA | ~0.6 (relative to Dichlofluanid) | Variable depending on the column and conditions. |

| Typical Purity of Technical Grade Dichlofluanid | > 95% | > 95% |

Regulatory Considerations

The control of impurities in active pharmaceutical ingredients and pesticides is a critical regulatory requirement. Regulatory bodies such as the US Food and Drug Administration (FDA) and the Pest Management Regulatory Agency (PMRA) in Canada have established guidelines for the identification, qualification, and control of impurities.[2][3] For Dichlofluanid, it is essential to characterize and control any impurity present at a level of 0.1% or higher in the technical grade active ingredient (TGAI). Toxicological assessments are required for any significant impurity to ensure the safety of the final product.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of Dichlofluanid, a detailed discussion of potential impurities, and general methodologies for their analysis. A thorough understanding of the synthesis pathway and potential byproducts is essential for the effective control of the manufacturing process and to ensure the quality, safety, and efficacy of the final Dichlofluanid product. The provided experimental protocols and data serve as a valuable starting point for researchers and professionals in the field. Continuous monitoring and characterization of the impurity profile are paramount for regulatory compliance and product stewardship.

References

Dichlofluanid Degradation in Soil and Water: A Technical Guide

An In-depth Examination of the Environmental Fate of Dichlofluanid, Focusing on its Degradation Products and the Methodologies for their Study.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Dichlofluanid, a broad-spectrum fungicide, has been utilized in agriculture to protect a variety of crops from fungal diseases. Understanding its environmental fate, particularly its degradation pathways and the resulting products in soil and water, is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation of dichlofluanid, with a focus on its primary metabolites, the kinetics of its degradation, and the detailed experimental protocols used to study these processes.

Degradation in Soil

Dichlofluanid is considered to be of low persistence in soil environments. Its degradation is influenced by factors such as soil type, organic matter content, pH, and microbial activity. The primary degradation pathway in soil involves the cleavage of the N-S bond, leading to the formation of N',N'-dimethyl-N'-phenylsulfamide (DMSA). Mineralization of the parent compound to carbon dioxide has also been observed.

Quantitative Data for Soil Degradation

The dissipation of dichlofluanid in soil is typically characterized by its half-life (DT50). While specific values can vary depending on the experimental conditions and soil characteristics, a general overview is presented below.

| Parameter | Value | Conditions | Source |

| Aerobic Soil DT50 | 3.5 days | Typical | [1] |

| Aerobic Soil DT50 | 2.5 days | Laboratory, 20°C | [1] |

Further research is needed to provide more extensive quantitative data on the formation and decline of DMSA and other potential metabolites in various soil types under both aerobic and anaerobic conditions.

Degradation in Water

In aquatic environments, the degradation of dichlofluanid is primarily driven by hydrolysis and photolysis. The rate of hydrolysis is highly dependent on the pH of the water, with rapid degradation occurring under alkaline conditions. Photolysis, or degradation by sunlight, also contributes to its breakdown in surface waters.

Key Degradation Products in Water:

-

N',N'-dimethyl-N'-phenylsulfamide (DMSA) : The major degradation product resulting from the cleavage of the dichlofluanid molecule.

-

Dichlorofluoromethane : A photodecomposition product.

-

Aniline : Another identified photodecomposition product.

Quantitative Data for Aquatic Degradation

The rate of hydrolysis of dichlofluanid is significantly influenced by pH.

| pH | DT50 at 22°C | Source |

| 4 | >15 days | [2] |

| 7 | >18 hours | [2] |

| 9 | <10 minutes | [2] |

Quantitative data on the formation and decline of DMSA and other photolysis products under various aquatic conditions would be beneficial for a more complete environmental risk assessment.

Degradation Pathways

The primary degradation pathway for dichlofluanid in both soil and water initiates with the cleavage of the molecule to form DMSA. In water, photolysis can lead to further breakdown into smaller molecules.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed to assess the environmental fate of pesticides like dichlofluanid.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

This type of study aims to determine the rate and pathway of degradation in soil under controlled laboratory conditions.

-

Test System : Samples of at least three different soil types with varying textures, organic carbon content, and pH are used.

-

Test Substance : Radiolabeled ([14C]) dichlofluanid is typically used to trace its fate and the formation of metabolites and non-extractable residues, and to quantify mineralization to 14CO2.

-

Application : The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation : The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days. For anaerobic studies, the soil is flooded, and conditions are maintained to ensure the absence of oxygen.

-

Sampling : Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction : The soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol) to isolate the parent compound and its degradation products.

-

Analysis : The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify dichlofluanid and its metabolites.

-

Mineralization : Evolved 14CO2 is trapped in an alkaline solution and quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

-

Data Analysis : The data are used to calculate the DT50 and DT90 values for dichlofluanid and to elucidate the degradation pathway.

Hydrolysis Study (based on OECD Guideline 111)

This study evaluates the abiotic degradation of a substance in water at different pH levels.

-

Test System : Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance : A solution of dichlofluanid in a minimal amount of a water-miscible solvent is added to the buffer solutions.

-

Incubation : The solutions are incubated in the dark at a constant temperature (e.g., 22°C).

-

Sampling : Aliquots of the solutions are taken at various time points.

-

Analysis : The samples are analyzed by a suitable method, such as HPLC or Gas Chromatography (GC), to determine the concentration of the remaining dichlofluanid.

-

Data Analysis : The rate of hydrolysis and the DT50 value are calculated for each pH.

Photolysis Study in Water

This study investigates the degradation of a substance in water due to simulated or natural sunlight.

-

Test System : Solutions of dichlofluanid are prepared in sterile, purified water. The use of photosensitizers like acetone may be employed in mechanistic studies.

-

Irradiation : The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any hydrolytic degradation.

-

Sampling : Samples are taken from both the irradiated and control solutions at various time intervals.

-

Analysis : The concentrations of dichlofluanid and its photoproducts are determined using analytical techniques like GC-MS or LC-MS/MS.

-

Data Analysis : The rate of photolysis and the quantum yield are calculated.

Experimental and Analytical Workflow

The general workflow for studying the degradation of dichlofluanid involves sample preparation, extraction, cleanup, and analysis.

Conclusion

Dichlofluanid undergoes relatively rapid degradation in both soil and water environments. The primary degradation product is consistently identified as DMSA. Hydrolysis is a key degradation route in water, particularly under alkaline conditions, while photolysis also plays a role. In soil, microbial activity is a significant contributor to its breakdown. While general degradation pathways and rates have been established, this guide highlights the need for more detailed quantitative data on the formation and dissipation of metabolites to fully characterize the environmental risk profile of dichlofluanid. The standardized experimental protocols outlined provide a framework for generating such crucial data.

References

Environmental Fate and Persistence of Dichlofluanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) is a broad-spectrum fungicide that has been utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. It has also seen use as a wood preservative and in antifouling paints.[1] Understanding the environmental fate and persistence of Dichlofluanid is critical for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation, mobility, and bioaccumulation of Dichlofluanid in the environment, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation of Dichlofluanid

Dichlofluanid is susceptible to degradation in the environment through several key processes, primarily hydrolysis and photolysis. It is generally considered to be non-persistent in most soil and aquatic systems.[2] The primary degradation product of Dichlofluanid is N,N-dimethyl-N'-phenylsulfamide (DMSA), which is less toxic and fungicidally inactive.

Abiotic Degradation

Hydrolysis

Hydrolysis is a major pathway for the degradation of Dichlofluanid, particularly under neutral and alkaline conditions. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.[3][4][5][6]

Table 1: Hydrolysis Half-life (DT50) of Dichlofluanid at 22°C [3]

| pH | Half-life (DT50) |

| 4 | >15 days |

| 7 | >18 hours |

| 9 | <10 minutes |

Photolysis

Photodegradation in the presence of sunlight also contributes to the breakdown of Dichlofluanid. In the atmosphere, vapor-phase Dichlofluanid is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about one day.[3] In aqueous media, photolysis proceeds via a first-order reaction, with half-lives reported to be less than 23 days.[7] The presence of dissolved organic matter can influence the rate of photolysis.

Biotic Degradation

Soil Metabolism

Information on the specific half-life of Dichlofluanid in soil is limited, but it is generally considered to be not persistent.[2] Biodegradation is expected to occur in both soil and water.[3]

Water-Sediment Systems

Degradation Pathway of Dichlofluanid

The primary degradation pathway of Dichlofluanid involves the cleavage of the N-S bond, leading to the formation of DMSA and a dichlorofluoromethylthio moiety. DMSA can be further degraded. Photolysis can lead to the formation of other products such as dichlorofluoromethane and aniline.

References

- 1. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 3. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 4. cefic-lri.org [cefic-lri.org]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Solubility of Dichlofluanid

This guide provides a detailed overview of the solubility characteristics of Dichlofluanid, a fungicide used in agriculture and as a wood preservative. The following sections summarize its solubility in various aqueous and organic media, outline a standard experimental protocol for solubility determination, and provide a visual representation of the experimental workflow.

Data Presentation: Quantitative Solubility of Dichlofluanid

Dichlofluanid exhibits low aqueous solubility and varying degrees of solubility in organic solvents. The data compiled from various technical sources are presented below. All measurements were taken at 20°C unless otherwise specified.

| Solvent | Solubility (g/L) | Comments | Source(s) |

| Aqueous | |||

| Water | 0.0013 | At 20°C | [1][2][3] |

| Water (pH 4) | 0.00158 | At 20°C. Solubility is noted to be pH-independent between pH 4-9. | |

| Organic Solvents | |||

| Dichloromethane | >200 | [1][2] | |

| Toluene | 145 | [1][2] | |

| Xylene | 70 | [1][4] | |

| Methanol | 15 | Corresponds to 1.5 g/100 ml | [1][4] |

| Isopropanol | 10.6 | [1][2] | |

| Hexane | 2.6 | [1][2] | |

| Acetone | Soluble | Used for preparing stock solutions; quantitative data not specified. | [1][5] |

Experimental Protocols: Solubility Determination

The most common and robust method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol is consistent with the principles outlined in OECD Guideline 105 for "Water Solubility" testing[6][7][8][9].

Objective:

To determine the saturation concentration of Dichlofluanid in a specific solvent at a controlled temperature and pressure.

Materials:

-

Dichlofluanid (analytical standard, >99% purity)

-

Solvent of interest (e.g., deionized water, HPLC-grade organic solvent)

-

Glass flasks or vials with airtight screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis[5][10].

Methodology:

-

Preparation of Solvent System:

-

Prepare the desired solvent. For aqueous solubility, use deionized water or a buffer solution with a known pH. Ensure the solvent is degassed to prevent bubble formation.

-

-

Addition of Solute:

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 20 ± 0.5 °C)[7].

-

Agitate the flasks at a constant speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but a period of 24 to 48 hours is common for sparingly soluble compounds[13][14].

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle[15].

-

To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the samples at a controlled temperature[9].

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

-

Sample Analysis:

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates. Discard the initial portion of the filtrate to avoid errors from filter adsorption.

-

Accurately dilute the filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of Dichlofluanid in the diluted samples using a validated analytical method, such as HPLC or GC-MS[5][10][16]. A standard calibration curve must be prepared using solutions of known Dichlofluanid concentrations.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of Dichlofluanid using the shake-flask method.

References

- 1. Dichlofluanid | C9H11Cl2FN2O2S2 | CID 14145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dichlofluanid (Ref: BAY 47531) [sitem.herts.ac.uk]

- 3. DICHLOFLUANID CAS#: 1085-98-9 [amp.chemicalbook.com]

- 4. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]

- 5. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. fda.gov.tw [fda.gov.tw]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. scielo.br [scielo.br]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. [Single-Laboratory Validation Study of Simultaneous Determination Methodfor Five Organochlorine Unstable Pesticides in Agricultural Products by GC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the History of Dichlofluanid Use in Agriculture

Introduction

Dichlofluanid, chemically known as N-dichlorofluoromethylthio-N′, N′-dimethyl-N-phenylsulfamide, is a broad-spectrum sulfamide fungicide.[1][2] It was developed and introduced for its protective action against a variety of fungal pathogens in agricultural and horticultural crops. This guide provides an in-depth technical overview of the history of its use, mode of action, regulatory journey, and the experimental methodologies employed in its evaluation.

Historical Development and Regulatory Status

Dichlofluanid was first developed by Bayer AG and introduced to the market in 1964 under the trade names Euparen and Elvaron.[1] It was initially registered for use as a fungicide on plants in 1965.[2][3][4] The use of Dichlofluanid expanded across Europe for several decades.[5] However, its approval for use in plant protection products in the European Union was later withdrawn.[2] The manufacturer did not seek a new registration under the EU's Directive 91/414/EWG by 2003, leading to its removal from the market for agricultural applications.[4] While it is no longer approved for agricultural use in the EU, it has received approval as a biocide for use in antifouling products.[4][6][7]

dot

Agricultural Applications

Dichlofluanid was widely used to control a range of fungal diseases on various crops. Its applications included the protection of fruits, vegetables, and ornamental plants.[1] It was also utilized as a wood preservative.[1]

| Crop | Target Pathogen/Disease |

| Apples, Pears | Apple Scab (Venturia inaequalis), Brown Rot, Storage Diseases[1] |

| Strawberries | Gray Mold (Botrytis cinerea), Leather Rot[1][5] |

| Grapes | Downy Mildew, Botrytis[1][5] |

| Berries | Gray Mold (Botrytis cinerea)[1] |

| Stone Fruits | Clasterosporium spp. |

| Tomatoes, Cucurbits | Downy Mildew |

| Ornamentals | Fungal diseases[1] |

Mode of Action

Dichlofluanid is a multi-site fungicide with protective action.[3] Its primary mode of action is the inhibition of fungal spore germination.[3] It achieves this by binding with thiol groups, including the tripeptide glutathione, which in turn inhibits mitochondrial respiration and lipid peroxidation in the fungal cells.

dot

Quantitative Data

Residue Levels from Supervised Trials

The following table summarizes residue data of Dichlofluanid and its metabolite, N', N'-dimethyl-N-phenyl sulphamide (DMSA), from supervised trials conducted in Germany, England, and Finland.[5]

| Crop | Pre-harvest Interval (days) | Dichlofluanid Residue (ppm) | DMSA Residue (ppm) |

| Apples | 10 - 14 | 0.2 - 3.2 | Not determined |

| Strawberries | 11 - 14 | n.d. - 3.6 | 0.25 - 3.1 |

| Raspberries | 7 | 5.9 - 13.8 | 0.65 - 6.4 |

| 13 - 14 | 2.3 - 10.5 | 0.45 - 4.0 | |

| Fresh Currants | 14 | 0.9 - 2.2 | 0.8 - 1.0 |

| Grapes | 40 - 50 | 0.7 - 10.9 | 0.25 - 4.4 |

| Lettuce | 14 | n.d. - 0.3 | 0.8 - 2.5 |

| Tomatoes | 5 - 7 | 0.1 - 0.2 | 0.1 - 0.9 |

| n.d. = not detected |

Toxicological Data

| Test | Organism | Value |

| LD50 (oral) | Rat | 500 mg/kg[4] |

| LD50 (transdermal) | Rat | 1000 mg/kg[4] |

Experimental Protocols

Residue Analysis

The determination of Dichlofluanid residues in agricultural commodities typically involves solvent extraction, cleanup, and instrumental analysis.[8][9]

1. Sample Preparation and Extraction:

-

A representative sample of the vegetable or fruit is homogenized.

-

The homogenized sample is extracted with an organic solvent mixture, such as acetone-ethyl acetate (1:1, v/v).[9] For some methods, acetonitrile is used.[10]

2. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

The crude extract is cleaned up using a d-SPE method. This often involves adding a mixture of primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to remove pigments, and anhydrous magnesium sulfate (MgSO4) to remove water.[9] The exposure time to PSA can be a critical factor as Dichlofluanid can degrade at a basic pH.[11]

3. Instrumental Analysis:

-

The final extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

dot

Toxicological Studies

A variety of toxicological studies have been conducted to assess the safety of Dichlofluanid.

-

Acute Toxicity: These studies determine the lethal dose (LD50) from a single exposure. For Dichlofluanid, oral and dermal LD50 values in rats have been established.[4]

-

Genotoxicity: Assays are performed to evaluate the potential for a substance to cause DNA damage. Dichlofluanid has been tested for genotoxicity using methods such as the sister chromatid exchange assay in Chinese hamsters.[12][13]

-

Chronic Toxicity: These studies involve long-term exposure to the substance to assess potential adverse health effects. Chronic toxicity tests have been performed on various organisms, including marine invertebrates.[14]

Efficacy Trials

Efficacy trials are essential to demonstrate that a fungicide effectively controls the target disease under field conditions. While specific protocols for Dichlofluanid are not detailed in the provided results, the general principles for such trials are well-established.[15]

-

Experimental Design: Trials are typically set up using a randomized block design to minimize the effects of field variability.[15]

-

Treatments: The trials include the test product (Dichlofluanid formulation) at various application rates, an untreated control, and often a reference product (a standard fungicide for comparison).[15]

-

Application: The fungicide is applied using commercial-scale equipment to simulate real-world usage.

-

Assessment: Disease incidence and severity are assessed at regular intervals after application and compared between the different treatment groups.

-

Statistical Analysis: The collected data is statistically analyzed to determine if the observed effects of the fungicide are significant.

dot

Conclusion

Dichlofluanid served as an important fungicide in agriculture for several decades, offering broad-spectrum control of various fungal diseases. Its history reflects the typical lifecycle of a pesticide, from development and widespread use to eventual regulatory changes leading to its withdrawal from agricultural applications in certain regions. The scientific methodologies developed for its analysis and evaluation continue to be relevant in the field of pesticide science.

References

- 1. Dichlofluanid - Wikipedia [en.wikipedia.org]

- 2. Dichlofluanid | C9H11Cl2FN2O2S2 | CID 14145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlofluanid (Ref: BAY 47531) [sitem.herts.ac.uk]

- 4. Dichlofluanid – Wikipedia [de.wikipedia.org]

- 5. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. eur-lex.europa.eu [eur-lex.europa.eu]

- 8. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov.tw [fda.gov.tw]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. Genotoxicity of the fungicide dichlofluanid in seven assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 622. Dichlofluanid (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 14. researchgate.net [researchgate.net]

- 15. orgprints.org [orgprints.org]

Dichlofluanid: A Technical Guide to its Application as an Antifouling Agent in Marine Paints

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid (N-((dichlorofluoromethyl)thio)-N',N'-dimethyl-N-phenylsulfamide) is a broad-spectrum biocide that has been utilized as an active ingredient in antifouling marine paints. It serves as a replacement for organotin compounds, such as tributyltin (TBT), which were banned due to their severe impact on the marine ecosystem. As a fungicide, dichlofluanid is effective in preventing the settlement and growth of a variety of marine fouling organisms on submerged surfaces. This technical guide provides a comprehensive overview of dichlofluanid's function as an antifouling agent, detailing its mechanism of action, efficacy, environmental fate, and toxicological profile.

Mechanism of Action

While the precise molecular mechanisms are not fully elucidated for all fouling species, dichlofluanid is understood to act as a general biocide. Its primary mode of action is believed to be the inhibition of fungal spore germination through multi-site activity. In the broader context of antifouling, dichlofluanid induces oxidative stress in marine organisms.[1][2] Studies on the marine mysid, Neomysis awatschensis, have shown that exposure to dichlofluanid can lead to an oxidative imbalance, indicated by increased intracellular concentrations of malondialdehyde and glutathione, as well as altered enzymatic activities of catalase and superoxide dismutase.[1] At higher concentrations, it has also been observed to decrease the enzymatic activity of acetylcholinesterase, which would disrupt neurotransmission.[1]

Degradation and Environmental Fate

Dichlofluanid is characterized by its rapid degradation in the marine environment, primarily through hydrolysis.[3] This rapid breakdown is a key characteristic positioning it as a more environmentally acceptable alternative to persistent biocides.

Degradation Pathway

In aqueous environments, particularly at a pH greater than 7, dichlofluanid quickly hydrolyzes to form N,N-dimethyl-N'-phenylsulfamide (DMSA).[1] DMSA is considered to be less toxic than the parent compound. DMSA can be further degraded, with N,N-dimethylsulfamide (DMS) being a major persistent transformation product.

Half-Life in Marine Environments

The persistence of dichlofluanid in the marine environment is low due to its rapid hydrolysis.

| Parameter | Value | Conditions | Reference |

| Half-life | < 24 hours | Aqueous mean | [4] |

| Half-life | 2-3 days | Lab studies | [5] |

Ecotoxicology

The ecotoxicological profile of dichlofluanid reveals its toxicity to a range of non-target marine organisms. It is important to note that while dichlofluanid itself is toxic, its primary degradation product, DMSA, is considered to be less so.

Toxicity to Marine Organisms

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Echinometra lucunter (sea urchin) embryos | EC50 | 198.5 (84.6–466.1) | 40 hours | [4][6] |

| Nitocra sp. (copepod) | EC50 | 566.4 (304.0–738.4) | 7 days | [4][6] |

| Neomysis awatschensis (mysid) - juveniles | LC50 | 3.1 | 96 hours | [1] |

| Neomysis awatschensis (mysid) - adults | LC50 | 24.5 | 96 hours | [1] |

Leaching from Marine Paints

The effectiveness and environmental impact of an antifouling paint are directly related to the rate at which the biocide leaches from the paint matrix into the surrounding water.

| Parameter | Observation | Time | Reference |

| Leached Dichlofluanid | Maximum of 23.5 ± 1.13 µg/L | 1 hour | [7] |

| Leached Dichlofluanid | Minimum of 0.46 ± 0.05 µg/L | 7 days | [7] |

These findings suggest a significant initial release of dichlofluanid, which then decreases over time.

Experimental Protocols

Marine Invertebrate Toxicity Testing (Generalized Workflow)

The evaluation of the toxicity of dichlofluanid to marine invertebrates generally follows a standardized protocol.

A typical acute toxicity test involves exposing a specified number of organisms (at least 10 per concentration) to a series of at least six concentrations of the test chemical.[8] The tests are conducted for a defined period, commonly 48 or 96 hours, during which endpoints such as mortality or immobilization are recorded.[8] For chronic tests, longer exposure durations are used to assess effects on development and reproduction.

Leaching Rate Determination

Standardized methods, such as those developed by the American Society for Testing and Materials (ASTM), are used to determine the release rate of biocides from antifouling coatings.[9][10] These protocols typically involve immersing painted panels in artificial seawater under controlled conditions of temperature, pH, and water flow.[10][11] The concentration of the leached biocide in the seawater is then measured at specific time intervals.

Environmental Risk Assessment

The environmental risk of using dichlofluanid in antifouling paints is a function of its toxicity and the environmental exposure concentrations.

The risk is considered acceptable if the Predicted Environmental Concentration (PEC) is below the Predicted No-Effect Concentration (PNEC). The rapid degradation of dichlofluanid helps to lower its PEC in the marine environment.

Analytical Methods

The detection and quantification of dichlofluanid and its primary metabolite, DMSA, in environmental samples are crucial for monitoring and risk assessment. Methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed for their determination in seawater and sediment.[12][13] Sample preparation often involves ultrasonic extraction followed by solid-phase extraction (SPE) for clean-up and concentration.[12]

Conclusion

Dichlofluanid serves as an effective antifouling agent in marine paints, offering a less persistent alternative to previously used organotin compounds. Its broad-spectrum activity against fouling organisms, combined with its rapid degradation in the marine environment, are key advantages. However, its acute toxicity to non-target marine invertebrates necessitates careful risk assessment and management to ensure its use does not adversely affect marine ecosystems. Further research into its specific molecular mechanisms of action against a wider range of fouling organisms would be beneficial for the development of more targeted and environmentally benign antifouling solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifouling biocide dichlofluanid modulates the antioxidant defense system of the brown mussel Perna perna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dichlofluanid (Ref: BAY 47531) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cerc.usgs.gov [cerc.usgs.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Release Rate of Biocide and Corrosion Resistance of Vinyl-, Acrylic-, and Epoxy-Based Antifouling Paints on Steel in Marine Infrastructures [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. research.wur.nl [research.wur.nl]

Dichlofluanid's Biological Onslaught Against Fungal Pathogens: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of Dichlofluanid, a broad-spectrum sulfamide fungicide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, presents its efficacy against key fungal pathogens through quantitative data, details relevant experimental protocols, and visualizes the implicated biological pathways.

Core Mechanism of Action: Multi-Site Inhibition via Thiol Interaction

Dichlofluanid exerts its antifungal effect through a multi-site mode of action, primarily by inhibiting spore germination.[1] The core of its activity lies in the reactivity of its dichlorofluoromethylthio group with sulfhydryl (-SH) groups present in various essential fungal enzymes and proteins. This non-specific interaction disrupts the normal cellular functions of the fungus, leading to a potent fungicidal effect.

The reaction with thiol groups can lead to enzyme inactivation and a cascade of downstream cellular disruptions. This multi-site activity is a key advantage, as it reduces the likelihood of target-site specific resistance developing in fungal populations.

Quantitative Efficacy Against Fungal Pathogens

Dichlofluanid has demonstrated significant efficacy against a range of economically important plant pathogenic fungi. The following tables summarize the available quantitative data on its inhibitory activity.

| Fungal Species | Test Type | Parameter | Value | Reference |

| Sclerotinia minor | Ascospore Germination | Complete Inhibition | 3-4 ppm | [2] |

| Sclerotinia sclerotiorum | Ascospore Germination | Complete Inhibition | 3-4 ppm | [2] |

Postulated Signaling Pathway Interference

The primary mechanism of Dichlofluanid, the disruption of sulfhydryl groups, strongly suggests an interference with cellular signaling pathways that are regulated by the thiol-disulfide homeostasis. This disruption can lead to a state of oxidative stress within the fungal cell. While direct experimental evidence specifically linking Dichlofluanid to the modulation of MAP kinase or Protein Kinase C (PKC) pathways is limited, a logical pathway can be inferred based on the known responses of fungi to thiol-reactive compounds and the resulting oxidative stress.

Experimental Protocols

The following sections detail standardized laboratory protocols for assessing the antifungal activity of compounds like Dichlofluanid.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

Objective: To quantify the inhibition of fungal mycelial growth by Dichlofluanid.

Materials:

-

Pure culture of the target fungal pathogen (e.g., Botrytis cinerea, Alternaria solani).

-

Potato Dextrose Agar (PDA) medium.

-

Dichlofluanid stock solution of known concentration.

-

Sterile petri dishes (90 mm diameter).

-

Sterile cork borer (5-7 mm diameter).

-

Incubator set to the optimal growth temperature for the fungus.

-

Ruler or calipers.

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 45-50°C.

-

Add appropriate volumes of the Dichlofluanid stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with no fungicide.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each PDA plate (amended and control).

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony in the control plate.

-

DT = Average diameter of the fungal colony in the treated plate.

-

-

The IC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Spore Germination Assay

This assay is crucial for evaluating fungicides like Dichlofluanid that are known to primarily inhibit spore germination.

Objective: To determine the effect of Dichlofluanid on the germination of fungal spores.

Materials:

-

Fungal spore suspension of the target pathogen.

-

Germination medium (e.g., a dilute nutrient solution or water agar).

-

Dichlofluanid stock solution.

-

Microscope slides or multi-well plates.

-

Humid chamber.

-

Microscope.

Procedure:

-

Prepare a spore suspension from a mature fungal culture by washing the surface with sterile distilled water containing a wetting agent (e.g., Tween 80) and filtering through sterile cheesecloth.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Prepare a series of Dichlofluanid dilutions in the germination medium.

-

In the wells of a microtiter plate or on microscope slides, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. Include a control with germination medium only.

-

Incubate the slides or plates in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 6-24 hours).

-

After incubation, stop the germination process by adding a drop of a fixative (e.g., lactophenol cotton blue).

-

Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of spore germination for each treatment and the control.

-

Calculate the percentage of inhibition of spore germination relative to the control.

-

The concentration that inhibits 50% (IC50) or 90% (IC90) of spore germination can be determined from the dose-response curve.

Conclusion

Dichlofluanid is a potent fungicide with a multi-site mechanism of action centered on the inhibition of sulfhydryl groups within essential fungal enzymes. This mode of action leads to a broad disruption of cellular processes, most notably the inhibition of spore germination. While its efficacy against certain pathogens like Sclerotinia species is documented, a more extensive collection of quantitative data against a wider range of fungi would be beneficial for a comprehensive understanding of its activity spectrum. The inferred impact on cellular signaling pathways, particularly those related to oxidative stress response, provides a promising avenue for further research into the detailed molecular interactions of this fungicide. The standardized protocols provided herein offer a framework for the continued evaluation of Dichlofluanid and other antifungal compounds.

References

Dichlofluanid: An In-depth Technical Guide to its Hydrolysis and Photolysis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid, a broad-spectrum fungicide, has been widely utilized in agriculture and as an antifouling agent. Understanding its environmental fate is crucial for assessing its potential impact and for the development of safer, more effective alternatives. This technical guide provides a comprehensive overview of the hydrolysis and photolysis pathways of dichlofluanid, focusing on its degradation products, the kinetics of these processes, and the experimental methodologies used for their investigation.

Hydrolysis Pathway

Dichlofluanid is susceptible to hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.

Degradation Products

The primary hydrolysis product of dichlofluanid is N,N-dimethyl-N'-phenylsulfamide (DMSA). This transformation occurs through the cleavage of the N-S bond, leading to the formation of DMSA and a dichlorofluoromethylthio moiety, which is further degraded. In alkaline conditions, the hydrolysis can also yield fluorodichloromethanethiol (Cl₂FCSH), which is prone to oxidation.[1]

Factors Influencing Hydrolysis

The stability of dichlofluanid is highly dependent on pH. It is relatively stable in acidic conditions but degrades rapidly as the pH becomes neutral and alkaline. Temperature also plays a role, with higher temperatures generally accelerating the rate of hydrolysis.

Photolysis Pathway

Photolysis is the decomposition of a chemical compound by light. Dichlofluanid can be degraded by exposure to ultraviolet (UV) radiation, both through direct absorption of light and indirect photochemical reactions.

Degradation Products

The photolysis of dichlofluanid can lead to a variety of degradation products. The primary hydrolysis product, DMSA, is also susceptible to photodegradation. The major phototransformation product of DMSA in natural waters is N,N-dimethylsulfamide (DMS).[2] Indirect photolysis, involving reactive species such as triplet state organic matter, plays a significant role in the degradation of DMSA.[2]

In the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation of dichlofluanid is significantly accelerated. Under these conditions, identified photoproducts include benzothiazole, aniline, and dichlorofluoromethane. In organic solvents like acetone, photolysis can yield products such as phenylisocyanate, phenyl isothiocyanate, and dimethyl amidosulfonyl chloride.[3]

Factors Influencing Photolysis

The rate of photolysis is influenced by the intensity and wavelength of the light source. The presence of photosensitizers or photocatalysts, such as dissolved organic matter or TiO₂, can significantly enhance the degradation rate.

Quantitative Data on Dichlofluanid Degradation

The following tables summarize the quantitative data available for the hydrolysis and photolysis of dichlofluanid and its primary degradation product, DMSA.

Table 1: Hydrolysis Half-life (t½) of Dichlofluanid at 22 °C [3]

| pH | Half-life (t½) |

| 4 | >15 days |

| 7 | >18 hours |

| 9 | <10 minutes |

Table 2: Degradation Half-life (t½) of DMSA in Natural Waters [2]

| Water Type | Half-life (t½) |

| Natural Waters | ~23 days |

Experimental Protocols

The study of dichlofluanid's hydrolysis and photolysis involves specific experimental setups and analytical techniques to monitor the degradation of the parent compound and identify its transformation products.

Hydrolysis Study

A typical hydrolysis study for dichlofluanid would follow a protocol similar to the OECD Guideline for Testing of Chemicals 111 ("Hydrolysis as a Function of pH").

Objective: To determine the rate of hydrolysis of dichlofluanid at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Preparation of Test Solutions: Prepare a stock solution of dichlofluanid in a water-miscible solvent. Add a small volume of the stock solution to the buffer solutions to achieve a known initial concentration.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 22 °C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Sample Analysis: Analyze the samples for the concentration of dichlofluanid and its primary hydrolysis product, DMSA. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a suitable detector.

-

Data Analysis: Determine the rate of hydrolysis and the half-life at each pH by plotting the concentration of dichlofluanid against time.

Photolysis Study

A photolysis study for dichlofluanid can be conducted following guidelines such as the OECD Guideline for the Testing of Chemicals 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").

Objective: To determine the rate of direct photolysis of dichlofluanid in water.

Methodology:

-

Preparation of Test Solutions: Prepare a solution of dichlofluanid in sterile, purified water.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and controlled.

-

Control Samples: Prepare dark control samples (wrapped in aluminum foil) to be incubated alongside the irradiated samples to account for any hydrolysis or other non-photolytic degradation.

-

Sampling: At selected time intervals, take samples from both the irradiated and dark control solutions.

-

Sample Preparation and Analysis: Extract the samples with a suitable organic solvent. Analyze the extracts for dichlofluanid and its photoproducts using analytical techniques such as GC-MS or LC-MS/MS.

-

Data Analysis: Calculate the rate of photolysis and the quantum yield. The quantum yield is a measure of the efficiency of a photochemical process.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile degradation products. A typical method would involve:

-

Sample Preparation: Liquid-liquid extraction of the aqueous sample with a solvent like dichloromethane or ethyl acetate, followed by concentration of the extract. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also commonly used for sample preparation from various matrices.[4][5][6][7]

-

GC Conditions: A capillary column (e.g., DB-5ms) with a temperature program to separate the compounds of interest.

-

MS Conditions: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a range of mass-to-charge ratios to detect the parent compound and its fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the analysis of less volatile and more polar compounds.

-

Sample Preparation: Direct injection of the aqueous sample or after solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

LC Conditions: A reverse-phase column (e.g., C18) with a gradient elution program using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.

-

MS/MS Conditions: Electrospray ionization (ESI) is a common ionization source. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of dichlofluanid and a typical experimental workflow for its analysis.

References

- 1. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]

- 2. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichlofluanid | C9H11Cl2FN2O2S2 | CID 14145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov.tw [fda.gov.tw]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Determination of Dichlofluanid in Vegetable Matrices using GC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlofluanid is a broad-spectrum sulfamide fungicide used to control various fungal diseases in fruits, vegetables, and ornamental plants. Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for Dichlofluanid in food products. Consequently, sensitive and selective analytical methods are required for the routine monitoring of its residues. This application note details a robust and validated method for the quantitative analysis of Dichlofluanid in vegetable samples using Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS). The method employs a dispersive solid-phase extraction (d-SPE) technique, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), for sample preparation, ensuring high recovery and efficient matrix cleanup.

Experimental

Sample Preparation (QuEChERS Method)

A dispersive solid-phase extraction (d-SPE) method was utilized for the extraction and cleanup of Dichlofluanid from vegetable samples.[1][2]

Protocol:

-

Homogenization: Weigh 10.0 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate to the tube.[1] Extract the sample for 10 minutes using a mechanical oscillator.

-